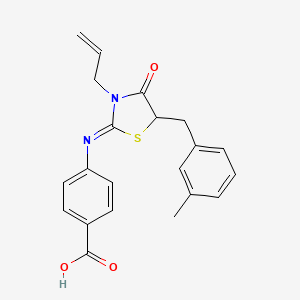
(E)-4-((3-allyl-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to (E)-4-((3-allyl-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid typically involves multistep reactions, including condensation and cyclization processes. For instance, the synthesis of related thiazolidinone derivatives often employs the Knoevenagel condensation followed by cycloaddition reactions with mercaptoacetic acid to yield the thiazolidinone core, which is further functionalized to introduce various substituents, including the benzylidene group (Siddiqui et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds with a thiazolidinone moiety exhibits a planarity in the thiazolidine core, which significantly influences their interaction and binding with other molecules. For example, studies on related compounds have shown that the thiazolidine moiety is essentially planar, and this planarity plays a critical role in the compound's crystal packing and molecular interactions, as evidenced by hydrogen bonding and π–π stacking interactions (Kosma et al., 2012).
科学的研究の応用
Anticancer Activity
(E)-4-((3-allyl-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid and its derivatives have shown promising results in anticancer research. For example, a study by Refaat (2010) synthesized various series of 2-substituted benzimidazoles, including those with 4-oxothiazolidin-2-ylidene structures, which exhibited significant antitumor activity against human hepatocellular carcinoma, human breast adenocarcinoma, and human colon carcinoma cell lines (Refaat, 2010).
Antimicrobial Activity
This compound and its related structures have also been explored for their antimicrobial properties. A study by Dabholkar and Tripathi (2011) synthesized 4-thioureidobenzoic acid derivatives, which demonstrated antimicrobial activity against gram-negative and gram-positive bacteria (Dabholkar & Tripathi, 2011). Additionally, Mishra et al. (2019) reported the synthesis of benzothiazole-imino-benzoic acid ligands, which showed good antimicrobial activity against bacterial strains causing infections in various parts of the human body (Mishra et al., 2019).
Photodynamic Therapy for Cancer
The compound has potential applications in photodynamic therapy for cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanines substituted with similar benzenesulfonamide derivative groups, highlighting their significant potential as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Xanthine Oxidase Inhibition and Anti-inflammatory Activity
Compounds with 4-oxothiazolidin structures have been shown to inhibit xanthine oxidase and exhibit anti-inflammatory properties. Smelcerovic et al. (2015) found that certain 2-amino-5-alkylidene-thiazol-4-ones, including those with 4-oxothiazolidin, were effective inhibitors of xanthine oxidase and demonstrated significant anti-inflammatory response (Smelcerovic et al., 2015).
特性
IUPAC Name |
4-[[5-[(3-methylphenyl)methyl]-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-3-11-23-19(24)18(13-15-6-4-5-14(2)12-15)27-21(23)22-17-9-7-16(8-10-17)20(25)26/h3-10,12,18H,1,11,13H2,2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKAWMNMNUOWAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)O)S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-allyl-8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480650.png)
![3-[4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]-1-methyl-N-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2480651.png)
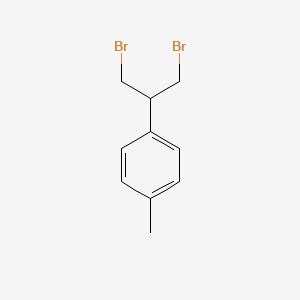
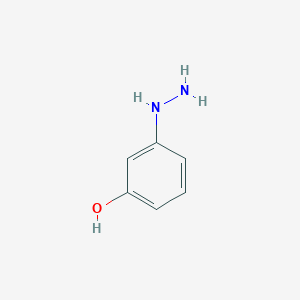
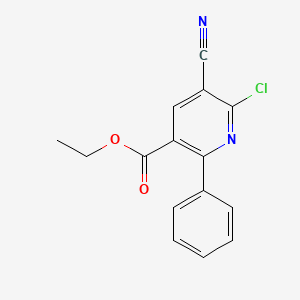


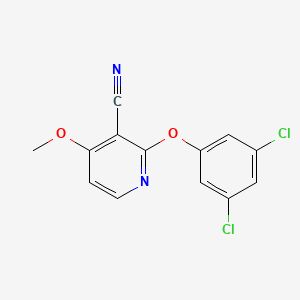

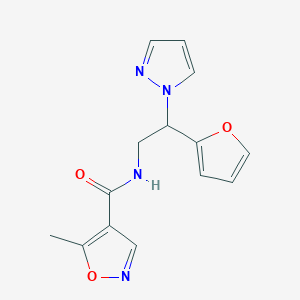
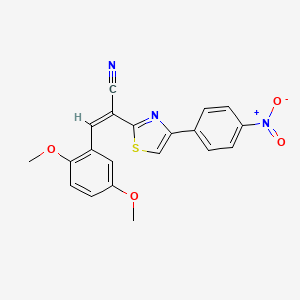
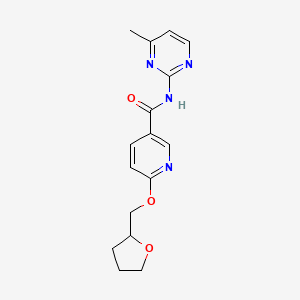
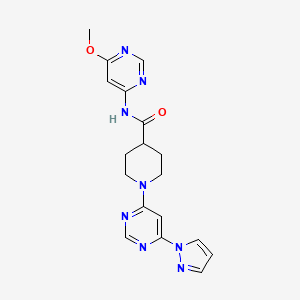
![(E)-4-(Dimethylamino)-N-[2-(4-methoxy-N-methylanilino)ethyl]-N-methylbut-2-enamide](/img/structure/B2480671.png)